molecular formula C8H6Cl2O3 B1670444 Dicamba CAS No. 1918-00-9

Dicamba

Cat. No.: B1670444
CAS No.: 1918-00-9
M. Wt: 221.03 g/mol
InChI Key: IWEDIXLBFLAXBO-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

Dicamba is a selective herbicide that primarily targets broadleaf weeds and woody plants . It is classified as a benzoic acid or chlorophenoxy herbicide . The primary targets of this compound are the natural auxin pathways in plants .

Mode of Action

This compound functions by mimicking a natural plant hormone called auxin . Auxins play a crucial role in regulating plant growth and development . When plants are exposed to this compound, it overwhelms the natural auxin pathways, leading to abnormal and uncontrollable growth . This disruption of normal plant functions often results in the death of the plant .

Biochemical Pathways

This compound affects the auxin pathways in plants . Auxin herbicides like this compound manipulate plant phytohormone responses, specifically increasing ethylene and abscisic acid production . This leads to plant growth inhibition, senescence, and tissue decay . This compound or its metabolic derivative is strongly accumulated in meristematic tissues of plants following both foliar and root uptake .

Pharmacokinetics

The absorption, distribution, metabolism, and excretion (ADME) properties of this compound have been studied in several species . Following application, this compound is absorbed through the leaves and roots of target weeds and is translocated throughout the plant .

Result of Action

The result of this compound’s action is rapid, uncontrolled growth leading to plant mortality . This growth disruption often results in the death of the plant . This compound’s pronounced tendency to volatilize and drift can also damage neighboring crops, making it a concern for conscientious farmers .

Action Environment

The action of this compound is influenced by environmental factors. This compound is a highly volatile chemical that can damage non-target plant species through spray drift (particle drift) and/or volatilization (vapor drift) . The primary ecological risk of this compound is for non-target terrestrial plants from exposure through spray drift and volatilization . Numerous non-target plant incidents associated with the use of this compound have been reported .

Biochemical Analysis

Biochemical Properties

Dicamba is a synthetic auxin that functions by increasing plant growth rate, leading to senescence and cell death . It is biodegraded by both aerobic and anaerobic bacteria to 3,6-dichlorosalicylic acid . This conversion is catalyzed by a this compound monooxygenase, which hydroxylates the methyl group of this compound . The hydroxymethylated derivative hydrolyzes readily to an inactive dichlorosalicylic acid or its conjugate base .

Cellular Effects

. These hormones help to control plant growth. When plants are treated with this compound, they grow in abnormal and uncontrollable ways, and often, the plants die . This compound is used on many broadleaf weeds and woody plants .

Molecular Mechanism

This compound is similar to the herbicide 2,4-D . These hormones help to control plant growth . When plants are treated with this compound, they grow in abnormal and uncontrollable ways, and often, the plants die . This compound is used on many broadleaf weeds and woody plants .

Temporal Effects in Laboratory Settings

The quantification of volatilized this compound either in laboratory or field studies can be fast and consistent and can assess volatilization from different surfaces, weather conditions, and technologies to reduce volatilization .

Dosage Effects in Animal Models

In repeated-dose studies in rats and dogs, the mostly mild effects observed included lower body weight gains, haematological and clinical chemistry effects, and clinical signs of toxicity . At doses greater than 125 mg/kg bw, the elimination half-life of this compound equivalents increased, and the area under the curve (AUC) increased disproportionately with dose, indicating saturation of elimination at higher doses .

Metabolic Pathways

This compound is poorly metabolized, and the pathways involved include demethylation, hydroxylation, and glucuronic acid conjugation . In the liver and kidneys, 84–91% of total radioactive residues was identified as this compound .

Transport and Distribution

This compound’s primary ecological risk is for non-target terrestrial plants from exposure through spray drift, whereby this compound inadvertently migrates to non-targeted neighboring areas, damaging those plants . This compound emissions and downwind transport were significant for several days following application .

Subcellular Localization

The spatial patterning of auxin accumulation at the tissue level is generated by a combination of localized auxin biosynthesis and both non-polar (in areas of high auxin concentration) and polar transport across cells . This results in the formation of auxin gradients throughout the plant .

Preparation Methods

Synthetic Routes and Reaction Conditions: Dicamba can be synthesized through the chlorination of o-anisic acid. The process involves the reaction of o-anisic acid with chlorine gas in the presence of a catalyst, typically iron(III) chloride, to produce 3,6-dichloro-2-methoxybenzoic acid .

Industrial Production Methods: Industrial production of this compound involves large-scale chlorination processes under controlled conditions to ensure high yield and purity. The reaction is typically carried out in a chlorination reactor where o-anisic acid is exposed to chlorine gas, and the resulting product is purified through crystallization and filtration techniques .

Chemical Reactions Analysis

Types of Reactions: Dicamba undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Typically involves the use of strong oxidizing agents such as potassium permanganate or hydrogen peroxide under acidic conditions.

    Hydroxylation: Catalyzed by specific enzymes like this compound monooxygenase.

    Hydrolysis: Occurs under basic or neutral conditions, often facilitated by water or aqueous solutions.

Major Products:

  • 3,6-Dichlorosalicylic acid
  • 5-Hydroxy-dicamba
  • Dichlorosalicylic acid

Properties

IUPAC Name

3,6-dichloro-2-methoxybenzoic acid
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InChI

InChI=1S/C8H6Cl2O3/c1-13-7-5(10)3-2-4(9)6(7)8(11)12/h2-3H,1H3,(H,11,12)
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InChI Key

IWEDIXLBFLAXBO-UHFFFAOYSA-N
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Canonical SMILES

COC1=C(C=CC(=C1C(=O)O)Cl)Cl
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Molecular Formula

C8H6Cl2O3
Record name DICAMBA
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DSSTOX Substance ID

DTXSID4024018
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Molecular Weight

221.03 g/mol
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Physical Description

Dicamba is a white solid dissolved in a liquid carrier. The carrier is water emulsifiable. The primary hazard is the threat to the environment. Immediate steps should be taken to limit its spread to the environment. Since it is a liquid it can easily penetrate the soil and contaminate groundwater and nearby streams. It can cause illness by inhalation, skin absorption and/or ingestion. It is used as a herbicide., Crystalline solid; [EXTOXNET], COLOURLESS CRYSTALS.
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Boiling Point

> 200 °C
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Flash Point

Not Applicable. Not flammable. (USCG, 1999)
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Solubility

In water, 8310 mg/L at 25 °C, In water, 6.6 (pH 1.8), >250 (pH 4.1, 6.6, 8.2) (all in g/L at 25 °C), Water: 4500 mg/L at 25 °C. Solubility in organic solvents (g/100 mL at 25 °C): ethanol 92.2; heavy aromatic naphthanes 5.2; xylene 20.2; diacetone alcohol 91; acetone 126; dichloromethane 26; cyclohexanone 91.6; n-heane 0.375; methanol 137; carbon disulfide 127; chloroform 51.6; 1-octanol 68; tetrahydrofuran 139; dioxane 118; toluene 13; soluble in methyl ethyl ketone; insoluble in pentane, Very slightly soluble in water, For more Solubility (Complete) data for Dicamba (7 total), please visit the HSDB record page., Solubility in water, g/100ml at 25 °C: 0.79
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Density

1.57 g/cu cm at 25 °C, Relative density (water = 1): 1.57
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Vapor Density

7.62 (USCG, 1999) - Heavier than air; will sink (Relative to Air)
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Vapor Pressure

0.0000338 [mmHg], Vapor pressure: 3.75X10-3 mm Hg at 100 °C, VP: 4.5 mPa at 25 °C, 1.25X10-5 mm Hg at 25 °C, Vapor pressure, Pa at 25 °C: 0.0045
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Mechanism of Action

In plants, dicamba mimics auxin plant growth hormones and causes uncontrolled growth. This hormonal mode of action is specific to plants and does not affect animals., Dicamba has been shown to induce hepatic peroxisomal enzymes and activate the peroxisomal proliferator activator receptor (PPAR) in rats, suggesting that it might have liver tumor promoting activity similar to other peroxisomal proliferators. This hypothesis was not supported by testing with the two-stage hepatocarcinogenesis model in rats, which found that dicamba was inactive as a tumor promoter.
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Impurities

Technical grade purity is 85% with the remainder being mainly 3,5-dichloro-o-anisic acid, The major impurity in technical grade dicamba is 3,5-dichloro-2-methoxy benzoic acid.
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Color/Form

Crystals from pentane, White granular solid; technical is a tight cream to tan solid, Crystalline solid, white (reference grade) or brown (technical grade)

CAS No.

1918-00-9
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Melting Point

237.2 to 240.8 °F (USCG, 1999), 114.9 °C, MP: 114-116 °C, 114-116 °C
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Synthesis routes and methods I

Procedure details

In another example, a dispersion or emulsion of 30% by weight 2,4-dichlorophenoxy acetic acid (2,4-D) and 70% by weight dicamba is prepared in water, at a concentration of 45% by weight of the 2,4-D and dicamba mixture. Thirty grams of the 2,4-D/dicamba mixture is added to a 50 ml (milliliter) beaker, and while this mixture is mixed vigorously, 1.5 grams of sodium montmorillonite (i.e., POLARGEL NF from AMCOL International Corporation) is added. The weight ratio of clay to (2,4-D dicamba mixture) is--1.9. The mixture is vigorously mixed and heated for 1 hour at 85° C.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
2,4-D dicamba
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
sodium montmorillonite
Quantity
1.5 g
Type
reactant
Reaction Step Three
[Compound]
Name
2,4-D dicamba
Quantity
0 (± 1) mol
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reactant
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Name
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0 (± 1) mol
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Reaction Step Five

Synthesis routes and methods II

Procedure details

2-Hydroxy-3,6-dichlorobenzoic acid (44.4 g) is dissolved in a solution of potassium hydroxide (11.2 g, 0.2 mole) and water (100 ml). The solution is heated to reflux (about 100° C.) and stirred vigorously while dimethyl sulfate (63.1 g, 0.5 mole) is added dropwise. The reaction mixture is then treated with a solution of potassium hydroxide (14.0 g, 0.25 mole) in 25.0 ml of water and refluxed for an additional 2 hours. The reaction mixture is then cooled and acidified to Congo red with hydrochloric acid to precipitate the desired 2-methoxy-3,6-dichlorobenzoic acid.
Quantity
44.4 g
Type
reactant
Reaction Step One
Quantity
11.2 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
63.1 g
Type
reactant
Reaction Step Two
Quantity
14 g
Type
reactant
Reaction Step Three
Name
Quantity
25 mL
Type
solvent
Reaction Step Three
[Compound]
Name
Congo red
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five

Synthesis routes and methods III

Procedure details

used, inter alia, as dicamba-dimethylammonium, dicamba-potassium, dicamba-sodium, dicamba-trolamine,
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
dicamba-potassium
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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